2-[2-(Thiolan-2-yl)ethyl]thiolane
Description
2-[2-(Thiolan-2-yl)ethyl]thiolane is a bicyclic organosulfur compound comprising two tetrahydrothiophene (thiolane) rings connected via an ethyl linker at their 2-positions. Thiolane (tetrahydrothiophene, C₄H₈S) is a saturated five-membered ring containing one sulfur atom . The dimeric structure of this compound introduces unique steric and electronic properties compared to monomeric thiolanes. Potential applications include use as a ligand in coordination chemistry or as a building block for polymers due to its sulfur-rich, conformationally flexible structure.
Properties
CAS No. |
6307-52-4 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2-[2-(thiolan-2-yl)ethyl]thiolane |
InChI |
InChI=1S/C10H18S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-10H,1-8H2 |
InChI Key |
FWEMKPQYPRQXSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CCC2CCCS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiolan-2-yl)ethyl]thiolane typically involves the reaction of thiolane with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolane acts as a nucleophile, attacking the ethylene dibromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiolan-2-yl)ethyl]thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2-[2-(Thiolan-2-yl)ethyl]thiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Thiolan-2-yl)ethyl]thiolane involves its interaction with molecular targets through its thiolane rings. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiolane (Tetrahydrothiophene)
- Molecular Formula : C₄H₈S
- Molecular Weight : 88.17 g/mol
- Structure : Single saturated five-membered sulfur ring.
- Properties: Boiling point: 119–121°C; soluble in polar solvents (e.g., ethanol, DMSO).
- Reactivity : Prone to ring-opening reactions (e.g., oxidation to sulfoxides or sulfones) and electrophilic substitution at the sulfur atom.
- Applications : Solvent, intermediate in pharmaceutical synthesis.
- Key Difference: The monomeric structure lacks the steric complexity and extended conjugation of 2-[2-(Thiolan-2-yl)ethyl]thiolane, resulting in lower molecular weight and simpler reactivity .
Benzo[b]thiolane Derivatives
- Molecular Formula : C₁₁H₁₀S (base structure).
- Structure : Thiolane fused to a benzene ring.
- Synthesis : Copper-catalyzed reactions of thioamides in DMF, characterized via NMR and HR-MS .
- Properties : Enhanced aromaticity stabilizes the ring, increasing resistance to oxidation. Melting points range from 120–250°C depending on substituents (e.g., 4-nitro groups lower solubility).
- Applications : Precursors for heterocyclic drug candidates (e.g., antitumor agents).
- Key Difference : The aromatic fusion in benzo[b]thiolane introduces π-electron effects absent in the aliphatic dimer this compound, altering electronic reactivity and solubility .
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine Hydrochloride
- Molecular Formula : C₆H₁₁F₃NS·HCl.
- Structure : Thiolane with a trifluoromethyl (-CF₃) group and a primary amine.
- Properties : The -CF₃ group is strongly electron-withdrawing, polarizing the thiolane ring and enhancing acidity of adjacent protons. Hydrochloride salt improves water solubility.
- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals.
- Key Difference: Functionalization with -CF₃ and amine groups introduces distinct electronic and solubility profiles compared to the non-fluorinated, neutral dimer .
Thiophene Fentanyl Hydrochloride
- Molecular Formula : C₂₄H₂₆N₂OS·HCl.
- Structure : Thiophene (aromatic sulfur heterocycle) linked to a fentanyl backbone.
- Properties : Aromatic thiophene enhances stability and planarity; opioid receptor affinity.
- Applications : Analgesic (though largely illicit due to high toxicity).
- Key Difference : Aromatic thiophene derivatives exhibit resonance stabilization and electrophilic substitution patterns, unlike the saturated thiolane rings in this compound .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₆S₂ | 188.35 | Two thiolane rings, ethyl linker | Low in water | Ligands, polymer precursors |
| Thiolane | C₄H₈S | 88.17 | Single thiolane ring | Moderate in polar solvents | Solvents, intermediates |
| Benzo[b]thiolane | C₁₁H₁₀S | 174.26 | Fused benzene-thiolane | Low in polar solvents | Pharmaceutical intermediates |
| 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine HCl | C₆H₁₁F₃NS·HCl | 237.67 | -CF₃, amine, HCl salt | High in water | Fluorinated drug candidates |
| Thiophene Fentanyl HCl | C₂₄H₂₆N₂OS·HCl | 433.99 | Thiophene, opioid backbone | Moderate in DMSO | (Illicit) analgesics |
Research Findings and Notes
- Synthesis : Thiolane dimers like this compound may require tailored Ullmann or nucleophilic substitution protocols to link thiolane units, differing from benzo[b]thiolane’s copper-catalyzed methods .
- Toxicity: Limited data exist for novel thiolane derivatives; analogous compounds like thiophene fentanyl show high neurotoxicity, warranting caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
